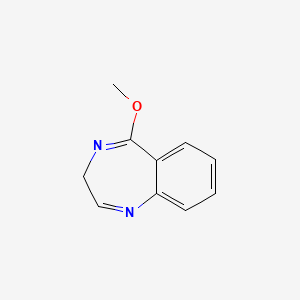![molecular formula C16H24OSe B14321281 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol CAS No. 105593-82-6](/img/structure/B14321281.png)
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a phenyl group and a methylselanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Addition of the methylselanyl group: This can be done using organoselenium reagents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylselanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylselanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved in its action include oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Methylselanyl)propan-2-yl]cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol.
1-(2-(Methylselanyl)propan-2-yl)cyclohexan-1-ol: Lacks the phenyl group, making it less complex.
Uniqueness
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is unique due to the presence of both a phenyl group and a methylselanyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
105593-82-6 |
|---|---|
Molekularformel |
C16H24OSe |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
1-(2-methylselanylpropan-2-yl)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24OSe/c1-15(2,18-3)16(17)12-8-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10,14,17H,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
ZRLKVBQQZDLFRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1(CCCCC1C2=CC=CC=C2)O)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
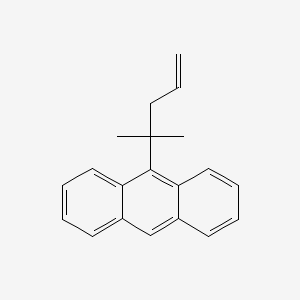

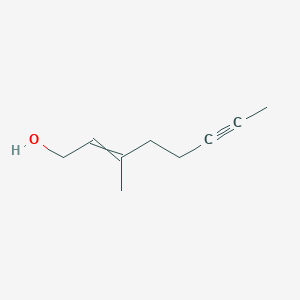
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
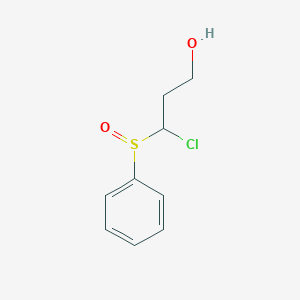
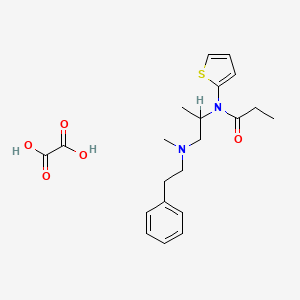
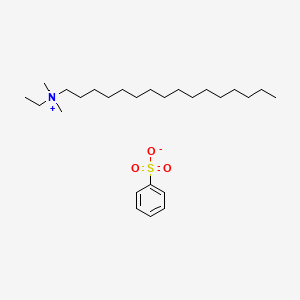
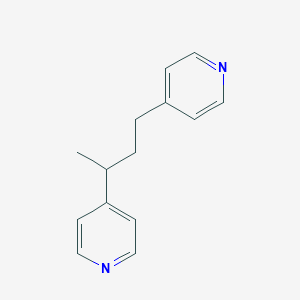
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
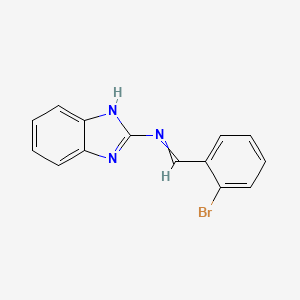
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
